molecular formula C20H24BrFN2O2 B195625 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide CAS No. 103146-26-5

4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide

Cat. No. B195625
M. Wt: 423.3 g/mol
InChI Key: RVGFHORHCHHPCZ-UHFFFAOYSA-N
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Description

“4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide” is a chemical compound with the molecular formula C20H24ClFN2O2 and a molecular weight of 378.87 . It contains a total of 49 bonds, including 26 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 nitrile (aromatic), 2 hydroxyl groups, and 1 primary alcohol .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 49 bonds, including 26 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 nitrile (aromatic), 2 hydroxyl groups, and 1 primary alcohol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 378.87 . It should be stored in a sealed container in a dry room at room temperature .

Scientific Research Applications

Synthesis and Chemical Analysis

This compound has been identified as a by-product in the production of the antidepressant citalopram. Its synthesis and characterization are crucial for assessing the quality of citalopram. A study by Zhang Dao-zhen describes a method to synthesize this compound with a purity of more than 99%, highlighting its importance in pharmaceutical quality control (Zhang, 2010).

Role in Enantiomeric Synthesis

This compound is also a useful intermediate in the synthesis of enantiomerically pure citalopram. Research by Solares et al. explores its enzymatic resolution, which is key in obtaining the S-enantiomer of citalopram with high selectivity (Solares et al., 2004).

Photophysical Studies

Studies on derivatives of this compound, such as 4-(dimethylamino)benzonitrile (DMABN), have been conducted to understand their photophysical properties. Létard et al. synthesized new intrinsic fluoroionophores based on DMABN and analyzed their absorption and fluorescence spectra, contributing to the field of photochemistry (Létard et al., 1995).

X-Ray Crystallography and Molecular Structure

The Z/E isomerism of related compounds has been studied using X-ray diffraction and density functional theory, providing insights into their molecular structure and stability (Tammisetti et al., 2018). Similarly, the structure and crystal packing of analogous 4-aminobenzonitriles have been explored at various temperatures, adding to the understanding of their solid-state properties (Heine et al., 1994).

Applications in Androgen Receptor Research

In the field of biochemistry, derivatives of this compound have been synthesized for their potential as high-affinity nonsteroidal androgen receptor ligands, illustrating its relevance in medicinal chemistry (Van Dort et al., 2000).

Safety And Hazards

The compound has been classified with the GHS07 safety symbol, indicating that it may cause eye irritation (H319) and may cause an allergic skin reaction (H317). Precautionary measures include avoiding eye contact and wearing protective gloves .

properties

IUPAC Name

4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2.BrH/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24;/h4-9,12,24-25H,3,10-11,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGFHORHCHHPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582039
Record name 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile--hydrogen bromide (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide

CAS RN

103146-26-5
Record name Benzonitrile, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103146-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citadiol hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103146265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-, hydrobromide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CITADIOL HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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